molecular formula C19H23ClN2O5 B12368271 5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride

5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride

Cat. No.: B12368271
M. Wt: 394.8 g/mol
InChI Key: SCCLUPXFWJNMMG-UHFFFAOYSA-N
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Description

5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazinone core and multiple functional groups that contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the benzoxazinone core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxy and methoxy groups: These functional groups can be introduced through selective hydroxylation and methylation reactions.

    Attachment of the ethylamino side chain: This step involves the reaction of the intermediate with 2-(2-methoxyphenyl)ethylamine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent selection, and pH adjustment.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.

    Medicine: Its potential therapeutic properties can be explored for drug development, particularly in targeting specific diseases.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazinone derivatives with different substituents on the core structure. Examples include:

  • 5-hydroxy-8-methoxy-2-[2-(4′-methoxyphenyl)-ethyl]chromone
  • 6-methoxy-7-hydroxy-2-[2-(4′-methoxyphenyl)ethyl]chromone
  • 6,8-dihydroxy-2-(2-phenylethyl)chromone

Uniqueness

The uniqueness of 5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride lies in its specific combination of functional groups and the benzoxazinone core, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

Molecular Formula

C19H23ClN2O5

Molecular Weight

394.8 g/mol

IUPAC Name

5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride

InChI

InChI=1S/C19H22N2O5.ClH/c1-25-16-5-3-2-4-12(16)8-9-20-10-15(23)13-6-7-14(22)18-19(13)26-11-17(24)21-18;/h2-7,15,20,22-23H,8-11H2,1H3,(H,21,24);1H

InChI Key

SCCLUPXFWJNMMG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNCC(C2=C3C(=C(C=C2)O)NC(=O)CO3)O.Cl

Origin of Product

United States

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